molecular formula C11H13NO4 B555079 H-Asp(OBzl)-OH CAS No. 2177-63-1

H-Asp(OBzl)-OH

Cat. No. B555079
CAS RN: 2177-63-1
M. Wt: 223.22 g/mol
InChI Key: VGALFAWDSNRXJK-VIFPVBQESA-N
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Description

“H-Asp(OBzl)-OH” is a chemical compound with the linear formula C11H13NO4 . It is an aspartic acid derivative .


Synthesis Analysis

The synthesis of “H-Asp(OBzl)-OH” involves several strategies using N-α-Fmoc-O-benzyl-L-phosphoserine for the introduction of the phosphoseryl [Ser(P)] residue in the phosphophoryn sequence H-[Asp-(Ser(P)) 2] 3-Asp-OH .


Molecular Structure Analysis

The molecular structure of “H-Asp(OBzl)-OH” is C11H13NO4 . It has a monoisotopic mass of 223.084457 Da . The compound contains a total of 29 bonds, including 16 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, and 6 aromatic bonds .


Physical And Chemical Properties Analysis

“H-Asp(OBzl)-OH” has a density of 1.3±0.1 g/cm3, a boiling point of 413.1±45.0 °C at 760 mmHg, and a flash point of 203.6±28.7 °C . Its molar refractivity is 56.5±0.3 cm3, and it has 5 H bond acceptors and 3 H bond donors . The compound also has 6 freely rotating bonds .

Scientific Research Applications

Solvent Effects and Redox Properties

H-Asp(OBzl)-OH has been studied in the context of its interaction with solvents, particularly how these interactions affect redox properties. Baker, Kraatz, and Quail (2001) explored the redox properties of novel ferrocenoyl-dipeptides, including Fc-Asp(OBzl)-OH, noting the influence of solvent nature on their half-wave potentials. This highlights H-Asp(OBzl)-OH's relevance in electrochemical studies and its potential application in redox systems (Baker, Kraatz, & Quail, 2001).

Peptide Synthesis and Characterization

In peptide synthesis, H-Asp(OBzl)-OH plays a crucial role. Iguchi, Kawasaki, and Okada (2009) reported the formation of Z-Asp(OBzl)-Asp(OBzl)-OH as a side product in the benzyloxycarbonylation of H-Asp(OBzl)-OH. This discovery is significant for understanding and optimizing peptide synthesis processes (Iguchi, Kawasaki, & Okada, 2009).

Molecularly Imprinted Materials

Kondo and Yoshikawa (2001) investigated molecularly imprinted materials derived from tetrapeptide derivatives, including H-Asp(OBzl)-OH. They observed the effect of solvent polarity on the chiral recognition abilities of these materials, suggesting applications in molecular imprinting and chiral separation (Kondo & Yoshikawa, 2001).

Polymer Synthesis and Conformational Studies

D'Alagni, Bemporad, and Garofolo (1972) synthesized a polypeptide containing leucyl and β-benzyl-aspartyl residues using H-Asp(OBzl)-OH. Their research provides insight into the synthesis of sequence-specific polymers and their conformational behavior in solutions (D'Alagni, Bemporad, & Garofolo, 1972).

Catalytic Applications in Hydrolytic Reactions

Nishi and Nakajima (1982) synthesized polypeptides containing H-Asp(OBzl)-OH for use as catalysts in hydrolytic reactions. Their work underscores the potential of H-Asp(OBzl)-OH in creating catalysts for specific chemical reactions (Nishi & Nakajima, 1982).

Safety And Hazards

The safety data sheet for “H-Asp(OBzl)-OH” suggests avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . In case of accidental ingestion or contact, immediate medical attention is advised .

properties

IUPAC Name

(2S)-2-amino-4-oxo-4-phenylmethoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c12-9(11(14)15)6-10(13)16-7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,14,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGALFAWDSNRXJK-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25248-99-1
Record name Poly(β-benzyl L-aspartate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25248-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID101347319
Record name 4-(Phenylmethyl) hydrogen L-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Asp(OBzl)-OH

CAS RN

2177-63-1, 25248-99-1
Record name 4-(Phenylmethyl) hydrogen L-aspartate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2177-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Benzyl aspartate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002177631
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Poly-beta-benzyl-aspartate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025248991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Phenylmethyl) hydrogen L-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl hydrogen β-L-aspartate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.856
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .BETA.-BENZYL ASPARTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJ9URQ9GF6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
S Iguchi, K Kawasaki, Y Okada - International Journal of …, 1987 - Wiley Online Library
During the benzyloxycarbonylation of H‐Asp(OBzl)‐OH by the Schotten‐Bauman reaction with benzyloxycarbonyl chloride in the presence of NaHCO 3 or Na 2 CO 3 , besides Z‐Asp(…
Number of citations: 8 onlinelibrary.wiley.com
EJ Cha, JE Kim, CH Ahn - European journal of pharmaceutical sciences, 2009 - Elsevier
Methoxy poly(ethylene glycol)-block-oligo(l-aspartic acid)-block-poly(ɛ-caprolactone) with four aspartic acid groups was synthesized with a molecular weight and M w /M n of 8930 and …
Number of citations: 55 www.sciencedirect.com
OV Gribovskaya, VP Martinovich… - Russian Journal of …, 2012 - Springer
Using computer analysis, a minimal sequence of Arg136-Asn137-Trp138-Asp139 that can bind to IgE C3 and C4 fragments was determined for the high-affinity receptor FcɛRI, a key …
Number of citations: 4 link.springer.com
SS Wang, ID Kulesha - The Journal of Organic Chemistry, 1975 - ACS Publications
1, 1-Dimethyl 2-Substituted Aminoethanethiols (9-15). To a stirred solution containing 0.2 mol of 2, 3, 4, 5, 6, 7, or 8 in 500 ml of ethanol at 60, a solution containing 23.4 g (0.6 mol) of …
Number of citations: 37 pubs.acs.org
DAK Gangopadhyay, B Lal - Synthetic communications, 2007 - Taylor & Francis
This article describes a systematic study for the introduction of ω‐guanidine function at a late stage of synthesis using a protected amino group as a surrogate to improve overall yield. …
Number of citations: 3 www.tandfonline.com
V Subr, L Sivák, E Koziolová, A Braunová… - …, 2014 - ACS Publications
The effects of novel polymeric therapeutics based on water-soluble N-(2-hydroxypropyl)methacrylamide copolymers (P(HPMA)) bearing the anticancer drug doxorubicin (Dox), an …
Number of citations: 34 pubs.acs.org
J Zhang, ZF Yuan, Y Wang, WH Chen… - Journal of the …, 2013 - ACS Publications
A novel type of cellular-uptake-shielding multifunctional envelope-type mesoporous silica nanoparticle (MEMSN) was designed for tumor-triggered targeting drug delivery to cancerous …
Number of citations: 538 pubs.acs.org
J Huszár, Z Timár, F Bogár, B Penke… - Journal of Peptide …, 2009 - Wiley Online Library
… NaHCO 3 (1.680 g, 20.00 mmol) was added to a solution of H-Asp-OBzl-OH (2.232 g, 10.00 mmol) in distilled water (30 ml), followed by the dropwise addition of 4-methyl-…
Number of citations: 2 onlinelibrary.wiley.com
JH Weng, AGS Blommaert, L Moizo, A Bado… - Bioorganic & Medicinal …, 1996 - Elsevier
Among the CCK derivatives, the tetrapeptide Boc-Trp-Phg-Asp-Nal-NH 2 (1) behaves as a short potent CCK-B agonist which led to the development of an efficient peptidase-resistant …
Number of citations: 18 www.sciencedirect.com
S Salvadori, R Guerrini, V Forlani, SD Bryant, M Attila… - Amino Acids, 1994 - Springer
Analysis of deltorphin A position 4 analogues included: backbone constrained N α MeHis, spinacine (Spi), N α MePhe and the tetrahydroisoquinoline-3-carboxylic acid (Tic); spatially …
Number of citations: 17 link.springer.com

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